molecular formula C7H11NO B3375379 1-Cyclopropylpyrrolidin-3-one CAS No. 1096881-62-7

1-Cyclopropylpyrrolidin-3-one

Cat. No.: B3375379
CAS No.: 1096881-62-7
M. Wt: 125.17 g/mol
InChI Key: UIQCPKBTKKRXTJ-UHFFFAOYSA-N
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Description

1-Cyclopropylpyrrolidin-3-one (CAS: 1096881-62-7) is a heterocyclic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . Its structure features a pyrrolidinone ring (a five-membered lactam) substituted with a cyclopropyl group at the 1-position. Key physical properties include a boiling point of 205.7 ± 23.0 °C and a density of 1.2 ± 0.1 g/cm³ . The compound’s stability is influenced by the strained cyclopropyl ring, which may enhance reactivity in synthetic applications.

Properties

IUPAC Name

1-cyclopropylpyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-4-8(5-7)6-1-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQCPKBTKKRXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Cyclopropylpyrrolidin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often pyrrolidinone derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpyrrolidin-3-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-Cyclopropylpyrrolidin-3-one with structurally related pyrrolidinone derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Functional Groups
This compound 1096881-62-7 C₇H₁₁NO 125.17 205.7 ± 23.0 1.2 ± 0.1 Ketone, Cyclopropyl
1-Cyclopropylpyrrolidin-3-amine 936221-78-2 C₇H₁₄N₂ 126.20 N/A N/A Amine, Cyclopropyl
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone 105526-85-0 C₂₄H₂₃NO₂ 357.44 N/A N/A Trityl ether, Ketone

Key Observations :

  • The trityloxymethyl derivative lacks this group but features a bulky trityl ether, reducing solubility in polar solvents .
  • Functional Groups : The ketone in this compound contrasts with the amine in 1-Cyclopropylpyrrolidin-3-amine, altering hydrogen-bonding capacity and acidity. The trityloxymethyl group in the third compound increases lipophilicity (predicted XlogP > 5) .
Hazard Profiles and Handling Requirements

A comparison of safety data reveals significant differences in toxicity and handling protocols:

Compound GHS Hazard Classifications Precautionary Measures
This compound Not specified in available data General laboratory precautions
1-Cyclopropylpyrrolidin-3-amine H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) Use PPE (gloves, face shield), ensure ventilation
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone No specific hazard data Follow general first aid measures (e.g., eye rinsing)

Key Observations :

  • The amine derivative poses acute toxicity risks, necessitating stringent safety protocols .
  • The trityloxymethyl compound lacks detailed hazard data but requires precautions typical of organic solvents .
Research and Application Contexts
  • This compound : Likely serves as a precursor in pharmaceutical synthesis due to its reactive ketone group.
  • 1-Cyclopropylpyrrolidin-3-amine : Used in chemical manufacturing (e.g., agrochemicals or drug intermediates), though its toxicity limits broader applications .
  • Trityloxymethyl Derivative : Employed in specialized organic synthesis, leveraging its steric bulk to direct regioselectivity .

Biological Activity

1-Cyclopropylpyrrolidin-3-one is a heterocyclic organic compound with significant biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group attached to a pyrrolidinone ring, enhances its potential as a bioactive molecule. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7_7H11_{11}NO and can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines, leading to pyrrolidine derivatives. The synthesis typically includes:

  • Formation of pyrrolidine-2-carbaldehyde.
  • Carboxylic acid formation and decarboxylation.
  • Oxidation reactions to yield pyrrolidin-2-ones.

These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, docking studies suggest that it binds to the podophyllotoxin pocket of gamma tubulin, which may contribute to its anticancer properties. Additionally, its derivatives have shown promise in modulating neurotransmitter systems, particularly through dopamine reuptake inhibition, making it a candidate for treating neurological disorders like Parkinson's disease.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has demonstrated efficacy in reducing tumor growth in various cancer models. Its mechanism involves disrupting microtubule dynamics by binding to tubulin .
  • Neuropharmacological Effects : Research indicates that it may enhance dopaminergic neurotransmission by inhibiting dopamine reuptake, potentially aiding in the treatment of depression and Parkinson's disease.
  • Antimicrobial Properties : Some studies suggest that derivatives of this compound possess antimicrobial activity, although further research is needed to elucidate these effects fully.

Case Studies

Several research initiatives have explored the biological implications of this compound:

  • Anticancer Research : A study indicated that this compound derivatives inhibited cancer cell proliferation in vitro and in vivo, demonstrating significant tumor reduction in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Neurological Studies : In preclinical trials, compounds derived from this compound were tested for their effects on Huntington's disease models. Results showed that these compounds could reduce levels of mutant huntingtin protein through alternative splicing mechanisms .
  • Pharmacological Exploration : Research on various derivatives has revealed their potential as psychoactive substances with applications in treating mood disorders. The dopamine reuptake inhibition profile suggests that these compounds could serve as effective antidepressants or stimulants.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Study Reference
AnticancerBinds to gamma tubulin; disrupts microtubule dynamics
Dopamine Reuptake InhibitionEnhances dopaminergic neurotransmission
AntimicrobialPotential antimicrobial effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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